molecular formula C13H18N2O B7594823 3-[(3-Methylcyclopentyl)amino]benzamide

3-[(3-Methylcyclopentyl)amino]benzamide

Cat. No.: B7594823
M. Wt: 218.29 g/mol
InChI Key: ILTUXUDMLIPUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylcyclopentyl)amino]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a cyclopentylamine substituent, a structural motif found in compounds with various bioactivities . The 3-methylcyclopentyl group is a notable structural feature that can influence the compound's physicochemical properties and its interaction with biological targets . Benzamide scaffolds are recognized for their versatility and are frequently explored in the synthesis of potential therapeutic agents . Research into structurally similar compounds has indicated potential value in several areas. For instance, analogs have been investigated as inhibitors of viral replication, including SARS-CoV-2, by potentially interfering with viral entry mechanisms . Furthermore, compounds containing cyclopentylamino and benzamide groups have been studied in the context of modulating intracellular GPCRs and as agents targeting enzyme pairs like Cathepsin K and MEP . The presence of the benzamide group also makes this compound a valuable intermediate for further chemical exploration. It can serve as a precursor in the development of more complex molecules for structure-activity relationship (SAR) studies, allowing researchers to optimize properties like potency and selectivity . This product is provided for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-[(3-methylcyclopentyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-5-6-12(7-9)15-11-4-2-3-10(8-11)13(14)16/h2-4,8-9,12,15H,5-7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTUXUDMLIPUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

2.1. PARP Inhibition

One of the most notable applications of 3-[(3-Methylcyclopentyl)amino]benzamide is its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those involving BRCA mutations. The compound enhances apoptosis by interrupting the rejoining of DNA strand breaks induced by ionizing radiation or alkylating agents .

2.2. Orexin Receptor Antagonism

Research indicates that compounds similar to this compound can act as orexin receptor antagonists . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists of orexin receptors have potential therapeutic applications in treating insomnia and other sleep disorders .

4.1. Cancer Therapy Studies

A study highlighted the effectiveness of PARP inhibitors, including derivatives like this compound, in enhancing the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. The results showed a significant increase in apoptosis rates when combined with traditional therapies .

4.2. Sleep Disorder Research

Research into orexin receptor antagonists has shown promise for improving sleep quality in patients with insomnia. In clinical trials, compounds similar to this compound demonstrated improved sleep onset and maintenance compared to placebo controls .

Summary and Future Directions

The compound this compound exhibits promising applications in pharmacology, particularly as a PARP inhibitor and orexin receptor antagonist. Ongoing research is essential to fully understand its therapeutic potential and to develop it into viable treatment options for cancer and sleep disorders.

Data Table: Comparison of Related Compounds

Compound NameMechanism of ActionTherapeutic Use
This compoundPARP InhibitionCancer Treatment
OlaparibPARP InhibitionOvarian Cancer
LemborexantOrexin Receptor AntagonismInsomnia

This comparison highlights the relevance of this compound alongside established compounds in therapeutic contexts.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural and physicochemical properties of 3-[(3-Methylcyclopentyl)amino]benzamide with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
This compound 3-Methylcyclopentylamino C₁₃H₁₈N₂O 234.3 (calc.) High lipophilicity due to cyclopentyl group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.3 Polar due to hydroxyl group; crystalline structure confirmed by X-ray
3-[(4-tert-Butylcyclohexyl)amino]benzamide 4-tert-Butylcyclohexylamino C₁₇H₂₆N₂O 274.4 Increased steric bulk; potential for enhanced receptor binding
3-Methoxybenzamide Methoxy C₈H₉NO₂ 151.2 Lower molecular weight; improved solubility

Key Observations :

  • Lipophilicity : The 3-methylcyclopentyl group enhances lipophilicity compared to polar substituents like hydroxyl (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) or methoxy groups .
  • Steric Effects : Bulkier substituents (e.g., 4-tert-butylcyclohexyl) may improve target binding but reduce solubility .

Q & A

Q. What are the standard synthetic routes for 3-[(3-Methylcyclopentyl)amino]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methylcyclopentylamine and a benzamide precursor (e.g., 3-nitrobenzoyl chloride) under anhydrous conditions. Key parameters include:
  • Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
  • Catalysts : Triethylamine (TEA) or DMAP to neutralize HCl byproducts and accelerate amide bond formation .
  • Temperature : Optimize between 50–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
    Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using 1H^1H-NMR and FT-IR (amide I band at ~1650 cm1^{-1}) .

Q. How can the purity and stability of this compound be validated for biological assays?

  • Methodological Answer :
  • Purity Analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for reproducible assays .
  • Stability Testing : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C and 4°C. Analyze degradation via LC-MS over 72 hours. Store lyophilized at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with bacterial acpS-PPTase enzymes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions between the compound’s benzamide core and the enzyme’s active site (e.g., Lys32, Asp45 residues). Validate with PyMOL visualization .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability and hydrogen-bond dynamics. Compare binding free energies (MM-PBSA) with known inhibitors .
  • Experimental Correlation : Validate predictions via SPR (surface plasmon resonance) to measure KDK_D values .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values) across cell lines?

  • Methodological Answer :
  • Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use ATP-based viability assays (CellTiter-Glo) to minimize variability .
  • Off-Target Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify non-specific interactions.
  • Orthogonal Validation : Confirm activity via CRISPR knockouts of putative targets (e.g., acpS-PPTase) in bacterial models .

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